

Tricine: A Technical Guide to Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

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For Researchers, Scientists, and Drug Development Professionals

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid widely utilized as a biological buffer.^{[1][2]} Derived from tris and glycine, it is a white crystalline powder that is moderately soluble in water.^{[1][3][4]} Its utility is particularly pronounced in electrophoresis for the separation of low molecular weight proteins and peptides, where it offers advantages over glycine-based systems. This technical guide provides an in-depth overview of **Tricine**'s solubility characteristics and detailed protocols for the preparation of stock solutions, essential for reproducible and reliable experimental outcomes.

Physicochemical Properties

Tricine's effectiveness as a buffer is rooted in its pKa values. It has a pKa1 of 2.3 at 25 °C and a pKa2 of 8.15 at 20 °C, providing a useful buffering range between pH 7.4 and 8.8.

Solubility of Tricine

Tricine exhibits moderate to high solubility in water, a critical property for its application in various biological assays. The solubility can be influenced by temperature and pH. The available quantitative data on the solubility of **Tricine** in water is summarized in the table below.

Parameter	Value	Notes	Reference
Solubility in Water	89.6 g/L	at 20 °C	
1.8 g/100 mL (18 g/L)	-		
20% (w/v) (200 g/L)	-		
25% (w/v) (250 g/L)	Results in a clear, colorless solution		
Saturation at 0 °C	0.80 M (143.34 g/L)	-	
1 M Solution	~179.17 g/L	A 1 M solution is clear and colorless	

Experimental Protocols: Preparation of Tricine Stock Solutions

Accurate preparation of stock solutions is fundamental to experimental success. The following section details the methodology for preparing a 1 M **Tricine** stock solution.

Preparation of a 1 M Tricine Stock Solution (pH 8.05)

This protocol provides a standard method for preparing a 1 M **Tricine** stock solution, which can be used directly or diluted for various applications.

Materials:

- **Tricine** (Molar Mass: 179.17 g/mol)
- Deionized water (dH₂O)
- 10 N Sodium Hydroxide (NaOH)
- Beaker or flask
- Magnetic stirrer and stir bar
- pH meter

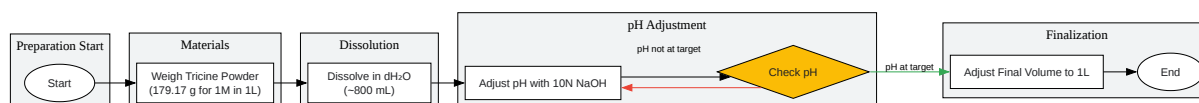
- Graduated cylinder

Procedure:

- Weighing: Accurately weigh 179.17 grams of **Tricine** powder.
- Dissolving: Add the weighed **Tricine** to a beaker containing approximately 800 mL of deionized water.
- Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the **Tricine** is completely dissolved.
- pH Adjustment: Calibrate the pH meter. Carefully add 10 N NaOH dropwise to the solution to adjust the pH to the desired value (e.g., 8.05). Monitor the pH closely during this step.
- Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.
- Sterilization and Storage: For applications requiring sterility, the solution can be sterilized by filtration through a 0.22 μm filter. Store the solution at room temperature.

Experimental Workflow and Logical Relationships

The preparation of a **Tricine** stock solution follows a logical sequence of steps to ensure accuracy and reproducibility. The following diagram, generated using the DOT language, illustrates this workflow.



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Workflow for preparing a 1M **Tricine** stock solution.

Applications in Electrophoresis

Tricine is a key component in Tris-**Tricine**-SDS-PAGE, a method optimized for the separation of small proteins and peptides (1-100 kDa). In this system, **Tricine** replaces glycine as the trailing ion. Due to its lower pK value compared to glycine, it facilitates better resolution of low molecular weight analytes at lower acrylamide concentrations. The high ionic strength of **Tricine** buffers also contributes to greater ion movement and less protein movement, further enhancing separation.

Conclusion

A thorough understanding of **Tricine**'s solubility and the meticulous preparation of its stock solutions are paramount for researchers in various scientific disciplines. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of **Tricine** as a buffering agent, thereby contributing to the integrity and success of experimental work.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com